REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7](=[O:14])[NH:6][N:5]=1.[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CN(C=O)C.C(OCC)(=O)C>[CH2:15]([N:6]1[N:5]=[C:4]([Cl:3])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]1=[O:14])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3.74 g
|
Type
|
reactant
|
Smiles
|
ClC1=NNC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was then stirred for 21 h at rt
|
Duration
|
21 h
|
Type
|
WASH
|
Details
|
washed with water (5×80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (80 mL), dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
stirred for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
After that time, the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(C2=CC=CC=C2C(=N1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.05 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |